Bienvenue dans la boutique en ligne BenchChem!

3-(4-aminophenyl)-2-phenylpropanoic acid

GPR40 FFAR1 Type 2 Diabetes

3-(4-Aminophenyl)-2-phenylpropanoic acid (CAS 6318-46-3), also designated 4-amino-α-phenyl-benzenepropanoic acid, is a C15H15NO2 phenylpropanoic acid derivative possessing both a para-aminophenyl ring and an α-phenyl substituent. This bifunctional architecture places the compound at the intersection of two major medicinal chemistry campaigns: it serves as a synthetic precursor to nonsteroidal anti-inflammatory drug (NSAID) candidates via prostaglandin inhibition pathways , and its 3-(4-aminophenyl)propanoic acid substructure constitutes the core template from which GPR40 (FFAR1) agonists with low-nanomolar potency were developed.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 6318-46-3
Cat. No. B4965747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-aminophenyl)-2-phenylpropanoic acid
CAS6318-46-3
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC2=CC=C(C=C2)N)C(=O)O
InChIInChI=1S/C15H15NO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)
InChIKeyXONFDEZWKOHVGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Aminophenyl)-2-phenylpropanoic Acid (CAS 6318-46-3): Core Scaffold Identity for Procurement Decision-Making


3-(4-Aminophenyl)-2-phenylpropanoic acid (CAS 6318-46-3), also designated 4-amino-α-phenyl-benzenepropanoic acid, is a C15H15NO2 phenylpropanoic acid derivative possessing both a para-aminophenyl ring and an α-phenyl substituent . This bifunctional architecture places the compound at the intersection of two major medicinal chemistry campaigns: it serves as a synthetic precursor to nonsteroidal anti-inflammatory drug (NSAID) candidates via prostaglandin inhibition pathways , and its 3-(4-aminophenyl)propanoic acid substructure constitutes the core template from which GPR40 (FFAR1) agonists with low-nanomolar potency were developed [1]. This dual-relevance profile distinguishes it from simpler mono-substituted phenylpropanoic acids that lack either the α-aryl hydrophobic pocket or the para-amino derivatization handle.

Why In-Class Phenylpropanoic Acid Analogs Cannot Replace 3-(4-Aminophenyl)-2-phenylpropanoic Acid in Targeted Synthesis


Within the phenylpropanoic acid family, small structural variations produce large functional divergences. The closest analog, 3-(4-aminophenyl)propanoic acid (CAS 2393-17-1; MW 165.19), lacks the α-phenyl substituent and is reported to inhibit inflammatory cytokines (TNF-α, IL-1β, IL-6) via NF-κB blockade —a mechanism distinct from the prostaglandin-synthesis inhibition associated with α-aryl NSAID intermediates . Conversely, 2-(4-aminophenyl)propanoic acid (CAS 59430-62-5) moves the carboxylate to the α-carbon, converting the scaffold into a phenylalanine mimetic used for CDK2/cyclin A inhibitor synthesis rather than GPR40 or PPAR programs. Even the nitro analog 3-(4-nitrophenyl)-2-phenylpropanoic acid requires a reduction step to access the free amine, adding synthetic burden and potentially altering electronic properties during downstream coupling. These mechanistic and synthetic divergences mean that procurement decisions cannot be based solely on backbone similarity; the specific α-phenyl, para-amino configuration is the determinant of which target class and synthetic pathway the building block supports.

Quantitative Differentiation Evidence for 3-(4-Aminophenyl)-2-phenylpropanoic Acid vs. Structural Analogs


GPR40 Agonist Template: 100-Fold Potency Gains Achieved from the 3-(4-Aminophenyl)propanoic Acid Scaffold

In the foundational GPR40 agonist series reported by Garrido et al. (2006), the 3-(4-{[N-alkyl]amino}phenyl)propanoic acid template — for which 3-(4-aminophenyl)-2-phenylpropanoic acid is a direct synthetic entry point via N-alkylation — yielded compounds with a 100-fold increase in potency relative to the original screening hit. Optimized analogs achieved pEC50 values in the low nanomolar range at human GPR40 expressed in HEK293 cells [1]. By contrast, the simpler 3-(4-aminophenyl)propanoic acid (CAS 2393-17-1), lacking the α-phenyl group, has not been reported as a GPR40 agonist itself; its primary reported bioactivity is anti-inflammatory cytokine suppression in LPS-induced lung cells .

GPR40 FFAR1 Type 2 Diabetes Insulin Secretagogue GPCR Agonist

PPARα/δ Dual Agonist Scaffold: α-Substituted Phenylpropanoic Acids as Potent Human PPAR Activators

Kasuga et al. (2006) demonstrated that α-alkyl-substituted phenylpropanoic acids of (S)-configuration act as potent human PPARα/δ dual agonists [1]. Structural studies revealed that α-substituted phenylpropanoic acid-type PPAR agonists bind to the PPAR ligand-binding domain in subtype-dependent conformations [2]. 3-(4-Aminophenyl)-2-phenylpropanoic acid, bearing an α-phenyl substituent, maps directly onto this pharmacophore model. The unsubstituted 3-(4-aminophenyl)propanoic acid (CAS 2393-17-1) lacks the α-substituent required for PPARα/δ dual agonism and instead is classified as an aminohydrocinnamic acid derivative with distinct applications in urinary tract disease treatment .

PPAR Metabolic Syndrome Dyslipidemia Dual Agonist Nuclear Receptor

NSAID Intermediate Specificity: Prostaglandin Synthesis Inhibition vs. Inflammatory Cytokine Suppression

3-(4-Aminophenyl)-2-phenylpropanoic acid is explicitly documented as a synthetic intermediate in the production of NSAIDs that act through prostaglandin synthesis inhibition . This mechanism (COX-1/COX-2 pathway targeting) is fundamentally different from the anti-inflammatory mechanism of its non-α-phenyl analog 3-(4-aminophenyl)propanoic acid (3APPA), which suppresses TNF-α, IL-1β, and IL-6 through NF-κB pathway blockade . The α-phenyl substituent in 3-(4-aminophenyl)-2-phenylpropanoic acid is critical for conferring the steric and lipophilic properties that enable downstream derivatization into COX-inhibiting NSAID candidates, a pathway not accessible from the simpler aminohydrocinnamic acid scaffold.

NSAID Prostaglandin COX Intermediate Anti-inflammatory

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen Bonding Capacity

3-(4-Aminophenyl)-2-phenylpropanoic acid (MW 241.29, cLogP ~2.8 estimated) is substantially larger and more lipophilic than its non-α-phenyl analog 3-(4-aminophenyl)propanoic acid (MW 165.19, cLogP ~1.2 estimated) [1]. The α-phenyl group adds approximately 76 Da of molecular weight and increases both the topological polar surface area (tPSA) and the number of rotatable bonds (4 vs. 3 for the comparator). The predicted pKa of the carboxylic acid group is 2.14±0.10 [2], which is consistent across the phenylpropanoic acid class and does not represent a differentiating feature; however, the presence of the para-amino group (pKa ~4.6 for the anilinium conjugate acid) provides a pH-dependent solubility switch not available in non-amino analogs.

Physicochemical Properties Drug-likeness Lead Optimization Solubility Permeability

Synthetic Versatility: Orthogonal Derivatization via Free Amine and Carboxylic Acid Handles

3-(4-Aminophenyl)-2-phenylpropanoic acid provides two chemically orthogonal derivatization handles: the para-amino group on the phenyl ring and the α-carboxylic acid. This enables sequential functionalization strategies (e.g., amide formation at the carboxylic acid followed by N-alkylation or N-acylation at the aniline nitrogen) without protecting group manipulation. In the GPR40 agonist series, N-alkylation of the 4-amino group was the key structural modification that drove potency from the micromolar to the low nanomolar range [1]. The methyl ester derivative, methyl 3-(4-aminophenyl)-2-phenylpropanoate, is a commercially documented downstream product formed via Fischer esterification . By contrast, 3-(4-aminophenyl)propanoic acid lacks the α-substituent and therefore cannot explore α-aryl SAR space, while 2-(4-aminophenyl)propanoic acid positions the carboxylate directly on the chiral center, altering the geometry of both derivatization vectors.

Synthetic Chemistry Building Block Amide Coupling Esterification N-Alkylation

Commercial Availability and Purity Benchmarks for Research Procurement

3-(4-Aminophenyl)-2-phenylpropanoic acid is commercially available from multiple suppliers at defined purity specifications. AKSci offers the compound at 95% minimum purity (Catalog 4417CB) with long-term storage recommended in a cool, dry place . Fluorochem lists it with full IUPAC and SMILES characterization . The compound's commercial availability at research-grade purity contrasts with the nitro analog 3-(4-nitrophenyl)-2-phenylpropanoic acid, which is predominantly available as the α,β-unsaturated propenoic acid form (CAS 19319-30-3) rather than the saturated propanoic acid , requiring an additional reduction step to access the saturated scaffold. For the closest amino analog 3-(4-aminophenyl)propanoic acid, broader supplier availability exists but with a different application profile focused on urinary tract therapeutics rather than GPR40/PPAR/NSAID programs.

Procurement Purity Supplier Comparison Research Chemical Inventory

High-Impact Application Scenarios for 3-(4-Aminophenyl)-2-phenylpropanoic Acid Based on Quantitative Differentiation Evidence


GPR40 (FFAR1) Agonist Lead Optimization Campaigns for Type 2 Diabetes

The 3-(4-aminophenyl)propanoic acid substructure of this compound is the validated template for GPR40 agonist development, where N-alkylation of the para-amino group has been shown to yield 100-fold potency improvements into the low nanomolar range [1]. Medicinal chemistry teams pursuing glucose-dependent insulin secretagogues should prioritize this scaffold over simpler 3-(4-aminophenyl)propanoic acid, as the α-phenyl substituent provides the hydrophobic anchor necessary for GPR40 orthosteric site engagement. The free amine enables direct diversification via reductive amination or N-arylation to explore SAR, while the carboxylic acid can be maintained as the critical pharmacophore or esterified for prodrug strategies.

PPARα/δ Dual Agonist Development for Metabolic Syndrome

α-Substituted phenylpropanoic acids of (S)-configuration have been identified as potent human PPARα/δ dual agonists with therapeutic potential in dyslipidemia and metabolic syndrome [2]. 3-(4-Aminophenyl)-2-phenylpropanoic acid serves as the direct synthetic entry point into this chemotype. The α-phenyl group is structurally required for PPARα/δ dual agonism; analogs lacking this substituent do not engage both receptor subtypes. The para-amino group provides an additional vector for modulating subtype selectivity, as structural studies have shown that phenylpropanoic acid-type ligands adopt subtype-dependent binding conformations within the PPAR LBD [3].

NSAID Intermediate Manufacturing and COX-Targeted Drug Synthesis

This compound is industrially classified as an intermediate in the synthesis of NSAIDs that act through prostaglandin synthesis inhibition . For process chemistry teams developing COX-1/COX-2 inhibitors, the α-phenyl, para-amino configuration provides the precise steric and electronic profile required for downstream coupling reactions that generate the final NSAID pharmacophore. The orthogonal amine and carboxylic acid handles enable convergent synthetic strategies. Procurement of this specific intermediate, rather than the non-α-phenyl analog, ensures that the synthetic route leads to COX-targeted candidates rather than NF-κB-targeted anti-inflammatory agents.

Diversifiable Building Block for Parallel Synthesis and Fragment-Based Drug Discovery

The combination of a free para-amino group, a free carboxylic acid, and an α-phenyl substituent provides three points of diversity for library synthesis . The amine supports amide bond formation, sulfonamide synthesis, and N-alkylation; the carboxylic acid supports esterification and amidation; and the α-phenyl group can be further functionalized via electrophilic aromatic substitution. With commercial availability at 95% purity from multiple suppliers and a molecular weight (241.29) within lead-like chemical space, this compound is suitable for both focused library enumeration around GPR40/PPAR targets and fragment growth strategies where the α-phenyl group provides a vector toward hydrophobic protein pockets.

Quote Request

Request a Quote for 3-(4-aminophenyl)-2-phenylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.